1-Methoxypiperidin-4-amine (CAS 1427275-07-7) is a specialized bifunctional building block featuring an N-methoxy substituted piperidine ring and a highly reactive primary amine. In modern medicinal chemistry, the N-alkoxypiperidine motif is increasingly utilized as an N,N,O-trisubstituted hydroxylamine bioisostere to replace standard basic amines. The presence of the N-O bond fundamentally alters the physicochemical profile of the piperidine core, drastically reducing its basicity and modifying its lipophilicity without adding significant steric bulk. For procurement and process chemistry, this pre-formed scaffold provides a direct, high-yielding coupling handle (via the 4-amine) for the rapid assembly of pharmaceutical libraries, bypassing the hazardous and multi-step oxidations typically required to install the N-methoxy group de novo [1].
Substituting 1-methoxypiperidin-4-amine with more common, lower-cost analogs like piperidin-4-amine or 1-methylpiperidin-4-amine fundamentally alters the pharmacokinetic and safety profile of the resulting downstream compounds. Standard piperidines are highly basic (pKa ~10) and exist almost entirely as protonated cations at physiological pH, which frequently drives poor membrane permeability, high efflux ratios, and severe hERG channel liability. In contrast, the N-methoxy modification suppresses the basicity of the ring nitrogen, ensuring it remains largely unprotonated in vivo. Furthermore, attempting to synthesize the N-methoxy moiety from a generic piperidine during late-stage functionalization often leads to poor regioselectivity and requires extensive protection-deprotection of the primary amine, making the procurement of this exact pre-functionalized building block highly advantageous for reproducible scale-up and library generation [1].
The defining chemical feature of the N-alkoxypiperidine class is its drastically reduced basicity. While standard N-alkylpiperidines exhibit a pKa of approximately 10.0, the introduction of the electronegative oxygen in N-alkoxypiperidines lowers the basicity by 4 to 6.5 pKa units. This structural modification ensures that the piperidine nitrogen of 1-methoxypiperidin-4-amine derivatives remains unprotonated at a physiological pH of 7.4, unlike the fully protonated 1-methylpiperidin-4-amine baseline [1].
| Evidence Dimension | Ring nitrogen basicity (pKa) |
| Target Compound Data | ~4.0 - 6.0 (N-alkoxypiperidine core) |
| Comparator Or Baseline | ~10.0 (1-Methylpiperidin-4-amine) |
| Quantified Difference | 4.0 to 6.5 pKa unit reduction |
| Conditions | Aqueous medium, standard physiological conditions |
Lowering basicity prevents non-specific electrostatic interactions, directly improving membrane permeability and oral bioavailability in drug candidates.
High basicity and lipophilicity are primary drivers of hERG potassium channel blockade, a major cause of late-stage clinical attrition. By utilizing 1-methoxypiperidin-4-amine instead of 1-methylpiperidin-4-amine, medicinal chemists can exploit the N,N,O-trisubstituted hydroxylamine bioisostere to eliminate the basic cationic center required for high-affinity hERG binding. Studies on N-alkoxypiperidines demonstrate that this substitution can achieve a >10-fold reduction in hERG binding affinity while preserving the spatial geometry of the piperidine ring [1].
| Evidence Dimension | hERG channel inhibition affinity |
| Target Compound Data | Significantly attenuated binding (unprotonated N-methoxy core) |
| Comparator Or Baseline | High affinity binding (protonated N-alkyl piperidine core) |
| Quantified Difference | >10-fold reduction in hERG liability |
| Conditions | in vitro hERG binding assays at pH 7.4 |
Procuring this building block allows for the proactive design of safer drug candidates, reducing the risk of costly late-stage failures due to cardiotoxicity.
Unlike rigidified bioisosteres (e.g., bicyclic systems) often used to lower basicity, the N-alkoxypiperidine ring maintains significant conformational flexibility. Variable-temperature NMR studies reveal that N-alkoxypiperidines possess a low barrier to pyramidal inversion and N-O bond rotation of approximately 15 kcal/mol. This allows derivatives of 1-methoxypiperidin-4-amine to dynamically adapt to complex protein binding pockets, sampling multiple conformations similar to standard piperidines but without the associated basicity penalty [1].
| Evidence Dimension | Barrier to pyramidal inversion |
| Target Compound Data | ~15 kcal/mol (N-alkoxypiperidine) |
| Comparator Or Baseline | Highly restricted (>25 kcal/mol) in rigidified bicyclic bioisosteres |
| Quantified Difference | ~10 kcal/mol lower inversion barrier |
| Conditions | Variable-temperature NMR analysis |
Ensures the molecule retains the ability to achieve optimal binding geometries in target active sites, maximizing potency.
From a procurement and manufacturing perspective, utilizing pre-formed 1-methoxypiperidin-4-amine is highly superior to de novo synthesis. Generating the N-methoxy group from a standard piperidine requires N-oxidation followed by O-alkylation, a sequence that is notoriously low-yielding (often <40% overall) and incompatible with an unprotected primary amine at the 4-position. Procuring the pre-functionalized compound eliminates 2-3 synthetic steps, avoids the use of hazardous oxidants (e.g., mCPBA or peroxides) at scale, and provides a direct handle for immediate amide coupling or reductive amination [1].
| Evidence Dimension | Synthetic steps and overall yield to target scaffold |
| Target Compound Data | 1 step (direct coupling via 4-amine), high yield |
| Comparator Or Baseline | 3-4 steps (protection, oxidation, alkylation, deprotection) from piperidin-4-amine |
| Quantified Difference | Elimination of 2-3 steps; avoidance of <40% yield bottleneck |
| Conditions | Standard library synthesis workflows |
Drastically reduces the time and cost of synthesizing N-methoxy piperidine-containing compound libraries, streamlining scale-up and avoiding hazardous process conditions.
Because the N-methoxy group lowers basicity and modulates logD without adding significant molecular weight, 1-methoxypiperidin-4-amine is an ideal building block for CNS-penetrant drug candidates. It allows chemists to replace highly basic piperidines that suffer from poor blood-brain barrier (BBB) permeability or high efflux ratios, directly improving the pharmacokinetic profile of the lead series [1].
Kinase inhibitors often utilize piperidine rings to achieve optimal solvent-exposed interactions, but these basic groups can trigger hERG liabilities. Procuring 1-methoxypiperidin-4-amine allows for the rapid synthesis of analogs where the basic nitrogen is neutralized, effectively decoupling the desired target potency from unwanted cardiotoxic off-target effects [2].
For contract research organizations (CROs) and pharmaceutical companies building diverse chemical libraries, 1-methoxypiperidin-4-amine serves as a highly efficient, shelf-stable primary amine. Its pre-installed N-methoxy group bypasses complex protection/deprotection strategies, allowing direct use in automated amide couplings, reductive aminations, and Buchwald-Hartwig cross-couplings without risking the integrity of the piperidine core [3].